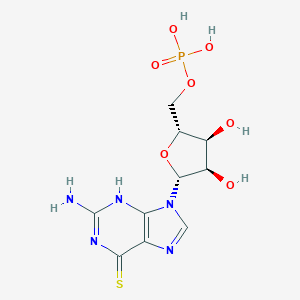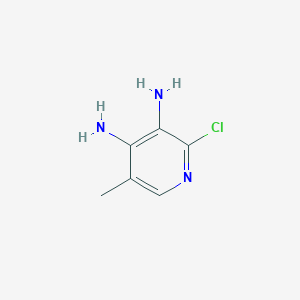![molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4](/img/structure/B107944.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to interact with various biological targets such as serotonin receptors and transporters .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the use of reductive amination, as seen in the preparation of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Another method includes the reaction of chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with l-bromo-3-chloropropane to yield related piperazine hydrochlorides . These methods highlight the versatility of piperazine chemistry, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using spectral data analysis, including IR, NMR, and mass spectrometry. Single crystal analysis can reveal that compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallize in the monoclinic crystal system, and theoretical calculations such as DFT can be used to compare and validate experimental results .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, molecular docking studies of a piperazine compound against Prostate specific membrane protein showed key bonding interactions, indicating the potential for biological activity . Additionally, the reactivity of these compounds can be inferred from their HOMO-LUMO energy gap, which provides insights into their chemical hardness, potential, nucleophilicity, and electrophilicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's electronic properties and its interaction with biological targets . The solubility, melting point, and stability of these compounds can be tailored by modifying their substituents, which is crucial for their potential use as pharmaceutical agents.
Scientific Research Applications
Anticancer and Antituberculosis Potential
Research has demonstrated the synthesis of derivatives related to 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, revealing significant anticancer and antituberculosis activities. A study by Mallikarjuna et al. (2014) highlighted the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which showed promising in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, and antituberculosis activity against Mycobacterium tuberculosis H37Rv strain Mallikarjuna, Basawaraj Padmashali, C. Sandeep.
Antitumor Activity
Another study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing the piperazine amide moiety, including those with 3-chlorophenyl substitutions, demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı.
Dual Action Antidepressants
Martínez et al. (2001) synthesized new derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane with the aim of discovering antidepressant drugs that act on both 5-HT1A serotonin receptors and serotonin transporters. Compounds exhibited high nanomolar affinity for these activities, suggesting a potential new class of antidepressants Martínez, S. Pérez, A. Oficialdegui, et al..
Antifungal Agents
A series of 1,2,4-triazole class compounds, designed and synthesized for antifungal applications, showed excellent activities with a broad spectrum against human pathogenic fungi. The title compounds, including those related to the chemical structure , were evaluated for their antifungal efficacy, with molecular docking studies providing insights into their mode of action Xiaoyun Chai, Jun Zhang, Yongbing Cao, et al..
Safety And Hazards
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 |
Source


|
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
CAS RN |
32229-98-4 |
Source


|
| Record name | NSC85390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

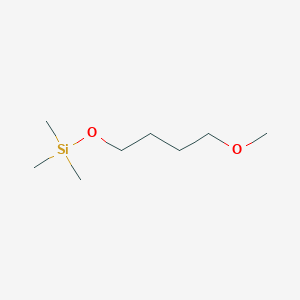
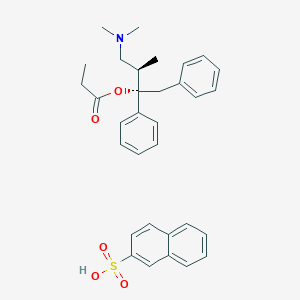
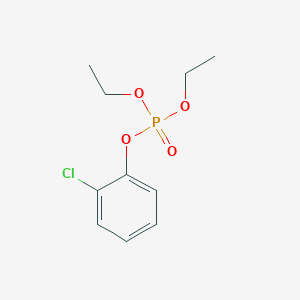

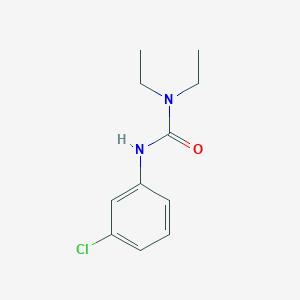
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
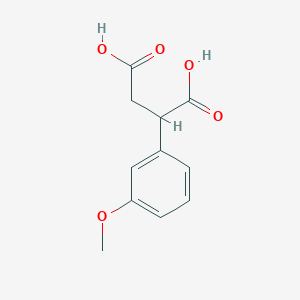

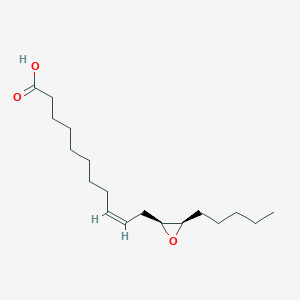
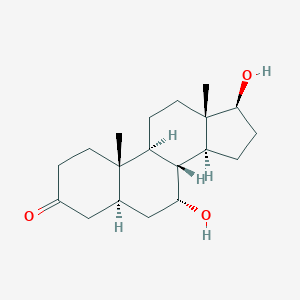
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)
